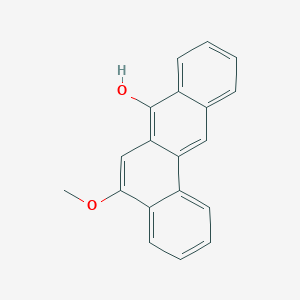
5-Methoxytetraphen-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxytetraphen-7-ol: is a chemical compound with the molecular formula C19H14O2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxytetraphen-7-ol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of specific aromatic compounds under controlled conditions to introduce the methoxy and hydroxyl groups at the desired positions on the tetraphenyl structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure purity and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxytetraphen-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
5-Methoxytetraphen-7-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules make it useful in studying biochemical pathways and mechanisms.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxytetraphen-7-ol involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing biochemical processes within cells. The exact pathways and targets can vary depending on the context of its use and the specific biological systems involved.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to 5-Methoxytetraphen-7-ol include other methoxy-substituted aromatic compounds and hydroxylated tetraphenyl derivatives. Examples include:
- 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT)
- 5-Methylheptadecan-7-ol
Highlighting Uniqueness
What sets this compound apart is its specific combination of methoxy and hydroxyl groups on the tetraphenyl structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in certain research and industrial applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
6325-64-0 |
|---|---|
Fórmula molecular |
C19H14O2 |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
5-methoxybenzo[a]anthracen-7-ol |
InChI |
InChI=1S/C19H14O2/c1-21-18-11-17-16(14-8-4-5-9-15(14)18)10-12-6-2-3-7-13(12)19(17)20/h2-11,20H,1H3 |
Clave InChI |
ZLFCZSVADPENLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=CC=CC=C3C=C2C4=CC=CC=C41)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


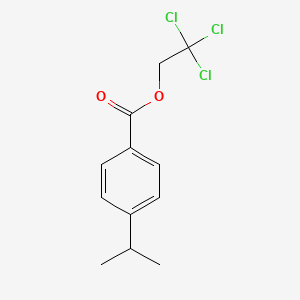
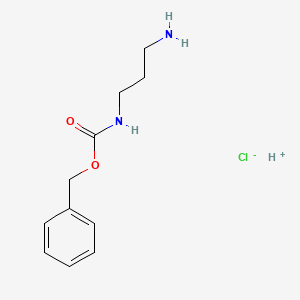
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
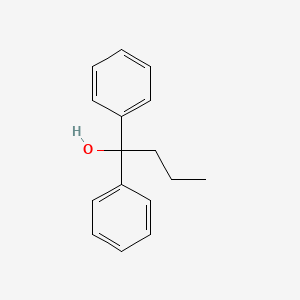
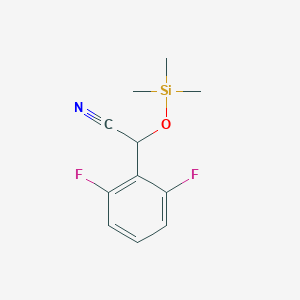
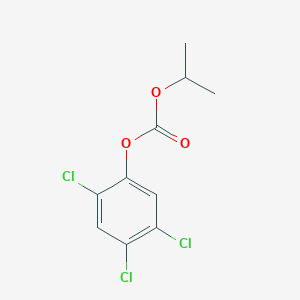
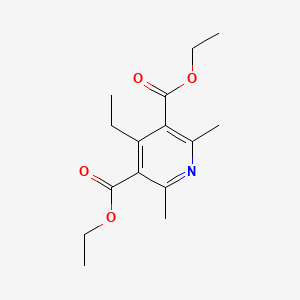
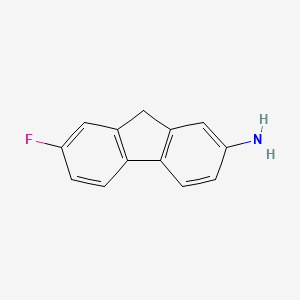
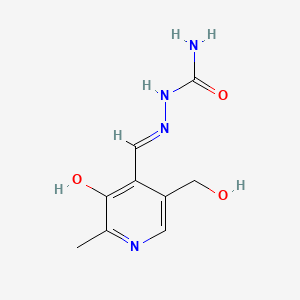
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
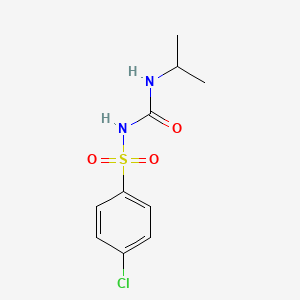
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
